Chemical Deprotection Speed: Pd-Catalyzed Deallylation vs. UV Photolysis
The 3'-O-allyl group on DNA extension products is removed by Pd-catalyzed deallylation in aqueous buffer solution in 30 seconds, as demonstrated for 3'-O-allyl-dNTP-allyl-fluorophore constructs [1]. By direct comparison within the same pyrosequencing study, the 3'-O-(2-nitrobenzyl) capping group required laser irradiation at 355 nm (3 W/cm²) for 1 minute (60 seconds) to achieve cleavage—twice the deprotection time of the allyl chemistry [2]. This 2-fold faster chemical cleavage translates to reduced cycle time per incorporated base in iterative SBS workflows, and the aqueous Pd-catalyzed method avoids the DNA photodamage risk associated with UV-based nitrobenzyl photolysis [2].
| Evidence Dimension | 3'-O capping group removal time |
|---|---|
| Target Compound Data | 30 seconds (Pd-catalyzed deallylation in aqueous buffer) |
| Comparator Or Baseline | 3'-O-(2-nitrobenzyl)-dNTPs: 60 seconds (laser irradiation at 355 nm, 3 W/cm²) |
| Quantified Difference | 2-fold faster deprotection (30 s vs. 60 s) |
| Conditions | Aqueous buffer; Pd catalyst for allyl; 355 nm laser photolysis for 2-nitrobenzyl; DNA extension products on Sepharose beads, 9°N polymerase (exo-)A485L/Y409V |
Why This Matters
Faster deprotection directly reduces per-cycle turnaround time in iterative SBS, which cumulatively shortens total sequencing run time and increases throughput when processing multiple templates in parallel.
- [1] Ju J, Kim DH, Bi L, et al. Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators. Proc Natl Acad Sci USA. 2006;103(52):19635-19640. doi:10.1073/pnas.0609513103 View Source
- [2] Wu J, Zhang S, Meng Q, et al. 3'-O-modified nucleotides as reversible terminators for pyrosequencing. Proc Natl Acad Sci USA. 2007;104(42):16462-16467. doi:10.1073/pnas.0707495104 View Source
